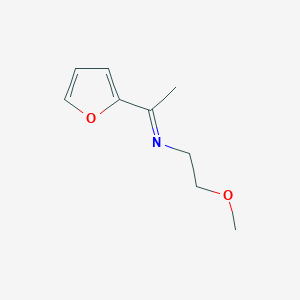
(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is an organic compound that features a furan ring, an ethylidene group, and a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxyethanamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and the ethylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Scientific Research Applications
N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine involves its interaction with specific molecular targets. The furan ring and the ethylidene group play a crucial role in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Furan-2-yl)ethylidene)-2-ethoxyethanamine
- N-(1-(Furan-2-yl)ethylidene)-2-hydroxyethanamine
- N-(1-(Furan-2-yl)ethylidene)-2-chloroethanamine
Uniqueness
N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Properties
CAS No. |
104798-57-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(2-methoxyethyl)ethanimine |
InChI |
InChI=1S/C9H13NO2/c1-8(10-5-7-11-2)9-4-3-6-12-9/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
ZEHTYAJIBBKZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

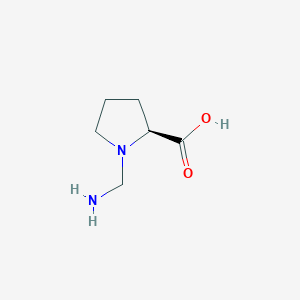
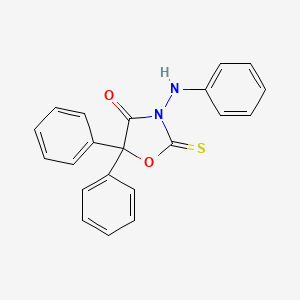
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
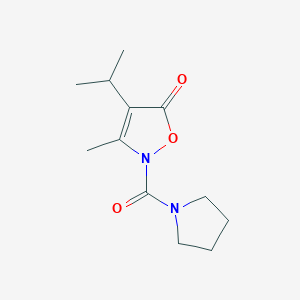
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
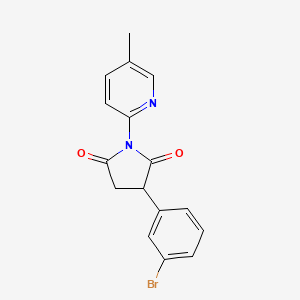

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)


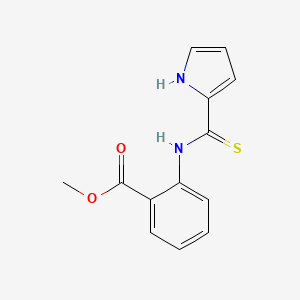
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
